molecular formula C17H16N4O2S B2895004 N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448064-08-1

N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2895004
CAS RN: 1448064-08-1
M. Wt: 340.4
InChI Key: YXHOPLGPKCWWDG-UHFFFAOYSA-N
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Description

This compound is a chemical substance that has been studied for its potential applications . It is characterized by a complex structure that includes a pyrazolo[5,1-b][1,3]oxazine ring, a phenyl group, and a 2-methylthiazol-4-yl group .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the pyrazolo[5,1-b][1,3]oxazine ring and the attachment of the phenyl and 2-methylthiazol-4-yl groups . The yield of the synthesis process is reported to be 85% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. The IR spectrum shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N . The 1H-NMR spectrum provides further information about the structure, including the presence of CH3, N–CH3, S–CH2, imidazole C4–H, imidazole C5–H, Ar-H, thiazole C5–H, and N–H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 193°C . The IR, 1H-NMR, and 13C-NMR spectra provide detailed information about the molecular structure .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic activities . This means they could potentially be used in the development of new pain relief medications .

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This suggests potential use in the treatment of conditions characterized by inflammation .

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activities . They could potentially be used in the development of new antimicrobial drugs .

Antifungal Activity

Thiazole derivatives have shown antifungal properties . This suggests potential use in the treatment of fungal infections .

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activities . They could potentially be used in the development of new antiviral drugs .

Anticancer Activity

Thiazole derivatives have shown potential as anticancer agents . Some compounds have shown growth inhibition activity against certain types of cancer cells .

Herbicide Metabolism and Toxicology Research

Compounds structurally related to 2-Chloro-N- [3- (2-methyl-thiazol-4-yl)-phenyl]-acetamide, which is similar to the compound , have been used in research into the metabolism of chloroacetamide herbicides.

Future Directions

The future directions for research on this compound include further investigation of its mechanism of action, optimization of the synthesis process, and exploration of its potential applications in various fields .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interactions with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially influence their action and efficacy in different environments .

properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-18-15(10-24-11)12-4-2-5-13(8-12)19-17(22)14-9-16-21(20-14)6-3-7-23-16/h2,4-5,8-10H,3,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHOPLGPKCWWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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